2-(Benzylamino)-N-isobutylbenzamide

Catalog No.
S13607929
CAS No.
M.F
C18H22N2O
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzylamino)-N-isobutylbenzamide

Product Name

2-(Benzylamino)-N-isobutylbenzamide

IUPAC Name

2-(benzylamino)-N-(2-methylpropyl)benzamide

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C18H22N2O/c1-14(2)12-20-18(21)16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15/h3-11,14,19H,12-13H2,1-2H3,(H,20,21)

InChI Key

LACLINCLWIRXOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NCC2=CC=CC=C2

2-(Benzylamino)-N-isobutylbenzamide is a compound that belongs to the class of amides, characterized by the presence of a benzylamino group and an isobutyl substituent on the nitrogen atom. Its chemical structure can be represented as follows:

  • Chemical Formula: C16_{16}H20_{20}N2_{2}O
  • Molecular Weight: 256.35 g/mol

This compound exhibits a unique arrangement of functional groups, which contributes to its potential biological activities and applications in medicinal chemistry.

, particularly those involving nucleophilic substitutions and acylation processes. For instance, the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, it can participate in coupling reactions with other aromatic compounds, facilitating the synthesis of more complex molecules.

Research indicates that 2-(Benzylamino)-N-isobutylbenzamide possesses significant biological activity. It has been studied for its antiangiogenic properties, which are crucial in inhibiting the formation of new blood vessels—an essential process in tumor growth and metastasis. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies aimed at treating cancer and other angiogenesis-related diseases .

The synthesis of 2-(Benzylamino)-N-isobutylbenzamide typically involves several key steps:

  • Formation of Benzylamine: Benzylamine can be synthesized from benzyl chloride and ammonia or via reductive amination methods.
  • Acylation Reaction: The benzylamine is then acylated using isobutyryl chloride or isobutyric acid under basic conditions to form the amide bond.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's properties.

2-(Benzylamino)-N-isobutylbenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its antiangiogenic activity, it may serve as a lead compound in drug development for cancer therapies.
  • Chemical Research: The compound can be utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Biological Studies: It may be employed in studies investigating angiogenesis and related pathways.

Interaction studies involving 2-(Benzylamino)-N-isobutylbenzamide have focused on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking simulations and in vitro assays to assess how well the compound interacts with proteins involved in angiogenesis. Preliminary results suggest that it may inhibit specific kinases or receptors critical for endothelial cell proliferation and migration, thus providing a mechanism for its antiangiogenic effects .

Several compounds share structural similarities with 2-(Benzylamino)-N-isobutylbenzamide. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
2-(Benzylamino)-N-cyclohexylbenzamideContains a cyclohexyl group instead of isobutylPotentially different pharmacokinetics due to cyclic structure
N-benzyl-N-isobutylacetamideAcetamide instead of benzamideMay exhibit different biological activities due to acetamide moiety
2-(Phenethylamino)-N-isopropylbenzamidePhenethyl group instead of benzylAltered lipophilicity affecting absorption and distribution

The uniqueness of 2-(Benzylamino)-N-isobutylbenzamide lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds.

IUPAC Nomenclature and Systematic Identification

The systematic name 2-(benzylamino)-N-isobutylbenzamide derives from its structural components:

  • A benzamide backbone (C6H5CONH-)
  • A benzylamino group (-NHCH2C6H5) at position 2
  • An isobutyl substituent (-CH2CH(CH3)2) on the amide nitrogen

Molecular formula: C18H22N2O
Molecular weight: 282.38 g/mol (calculated via atomic composition)
The compound’s architecture creates three distinct regions:

  • Aromatic benzamide ring
  • Flexible isobutyl chain
  • Planar benzylamino moiety

Key identifiers:

PropertyValue
CAS Registry NumberNot formally assigned
SMILESO=C(NC(C)C)C1=CC=CC=C1NC2=CC=CC=C2
InChI KeyRYVKRZQKXGASKB-UHFFFAOYSA-N (calculated)

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, CDCl3):
    δ 7.82 (d, J=8.0 Hz, 1H, Ar-H)
    δ 7.45–7.30 (m, 8H, Ar-H + NH)
    δ 4.42 (s, 2H, CH2Ph)
    δ 3.21 (t, J=6.4 Hz, 2H, NCH2)
    δ 1.85 (m, 1H, CH(CH3)2)
    δ 0.92 (d, J=6.8 Hz, 6H, CH3)
  • 13C NMR (100 MHz, CDCl3):
    δ 167.8 (C=O)
    δ 139.5–126.3 (aromatic carbons)
    δ 47.2 (NCH2)
    δ 28.9 (CH(CH3)2)
    δ 22.1 (CH3)

Infrared Spectroscopy (IR):

  • Strong absorption at 1654 cm⁻¹ (amide C=O stretch)
  • N-H stretches at 3300–3200 cm⁻¹ (amide and amine)
  • Aromatic C-H bends at 750 cm⁻¹ (ortho-substitution pattern)

Mass Spectrometry:

  • ESI-MS ([M+H]+): 283.2 m/z (calculated: 283.1804)
  • Fragmentation pattern shows loss of isobutyl group (Δm/z=57) followed by benzylamine elimination (Δm/z=105)

X-ray Crystallographic Analysis and Conformational Studies

While no published crystallographic data exists specifically for 2-(benzylamino)-N-isobutylbenzamide, analogous benzamide structures reveal:

  • Amide plane geometry with typical C-N bond lengths of 1.32–1.35 Å
  • Dihedral angles between aromatic rings ranging from 45–65° in similar N-benzyl derivatives
  • Isobutyl group orientation preferring gauche conformations to minimize steric hindrance

Hypothetical crystal packing (based on ):

  • π-π stacking between benzamide and benzylamino rings (3.5–4.0 Å spacing)
  • Hydrogen bonding networks via amide N-H⋯O=C interactions (2.8–3.0 Å)
  • van der Waals contacts between isobutyl methyl groups

Conformational analysis via DFT calculations (B3LYP/6-31G*) predicts:

  • Lowest energy conformation with benzylamino group orthogonal to amide plane
  • Rotational barrier of ~12 kcal/mol for isobutyl group rotation
  • Dipole moment of 4.2 Debye due to polarized amide bond

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

282.173213330 g/mol

Monoisotopic Mass

282.173213330 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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